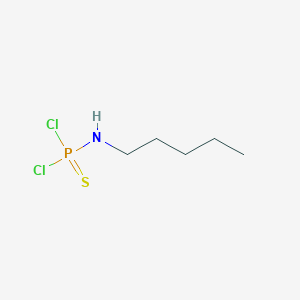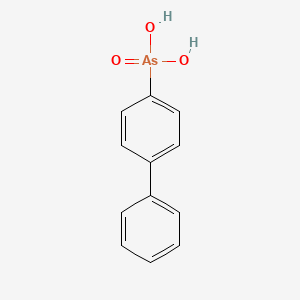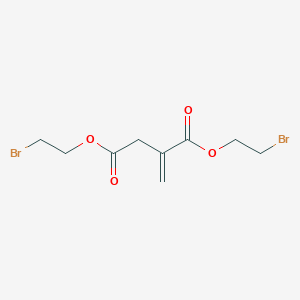
Bis(2-bromoethyl) 2-methylidenebutanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-bromoethyl) 2-methylidenebutanedioate: is an organobromine compound with the molecular formula C9H12Br2O4. This compound is known for its unique chemical structure, which includes two bromoethyl groups and a methylidenebutanedioate moiety. It is used in various scientific research applications due to its reactivity and potential for forming complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-bromoethyl) 2-methylidenebutanedioate typically involves the reaction of 2-bromoethanol with 2-methylidenebutanedioic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: Bis(2-bromoethyl) 2-methylidenebutanedioate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromoethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the bromoethyl groups can lead to the formation of ethyl groups or other reduced products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.
Major Products Formed:
Substitution Reactions: Products include substituted esters or ethers.
Oxidation Reactions: Products include carboxylic acids or ketones.
Reduction Reactions: Products include alkanes or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(2-bromoethyl) 2-methylidenebutanedioate is used as a building block in organic synthesis. Its reactivity allows for the formation of complex molecules, making it valuable in the development of new materials and pharmaceuticals.
Biology: In biological research, this compound is used to study the effects of brominated compounds on biological systems. It serves as a model compound to investigate the interactions between brominated molecules and biological targets.
Medicine: The compound’s potential for forming bioactive molecules makes it a candidate for drug development
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of Bis(2-bromoethyl) 2-methylidenebutanedioate involves its interaction with molecular targets through its reactive bromoethyl groups. These groups can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules, leading to changes in their structure and function. The compound’s ability to undergo various chemical reactions allows it to modulate biological pathways and exert its effects.
Vergleich Mit ähnlichen Verbindungen
Bis(2-chloroethyl) ether: Similar in structure but contains chlorine atoms instead of bromine.
Bis(2-iodoethyl) ether: Contains iodine atoms and exhibits different reactivity due to the larger atomic size of iodine.
Bis(2-fluoroethyl) ether: Contains fluorine atoms and has distinct chemical properties due to the high electronegativity of fluorine.
Uniqueness: Bis(2-bromoethyl) 2-methylidenebutanedioate is unique due to the presence of both bromoethyl groups and a methylidenebutanedioate moiety. This combination imparts specific reactivity and properties that are not observed in other similar compounds. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
10578-06-0 |
|---|---|
Molekularformel |
C9H12Br2O4 |
Molekulargewicht |
344.00 g/mol |
IUPAC-Name |
bis(2-bromoethyl) 2-methylidenebutanedioate |
InChI |
InChI=1S/C9H12Br2O4/c1-7(9(13)15-5-3-11)6-8(12)14-4-2-10/h1-6H2 |
InChI-Schlüssel |
RCDYYVIUODNXOR-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(CC(=O)OCCBr)C(=O)OCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




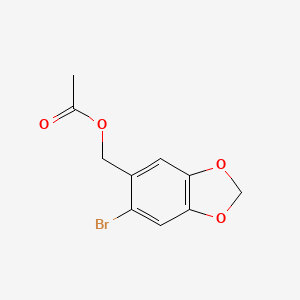
![[4-(Propan-2-yl)phenyl]methaneperoxol](/img/structure/B14736052.png)

![3-{3-[4-(4-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile](/img/structure/B14736060.png)
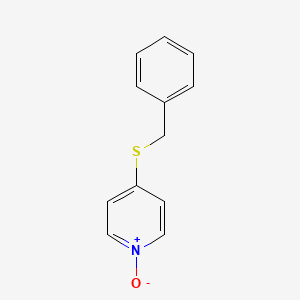
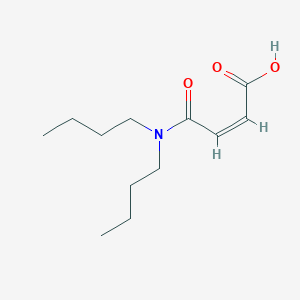
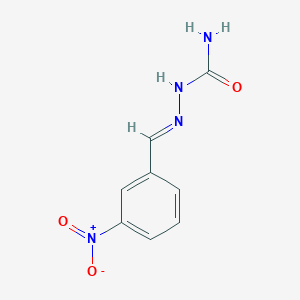
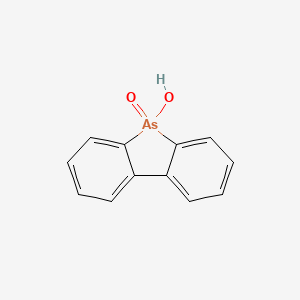
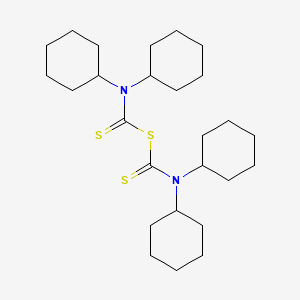
![[(2-amino-9H-purin-6-yl)sulfanyl]acetic acid](/img/structure/B14736106.png)
